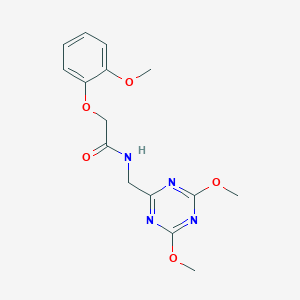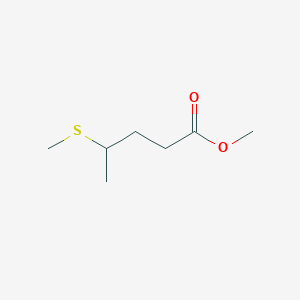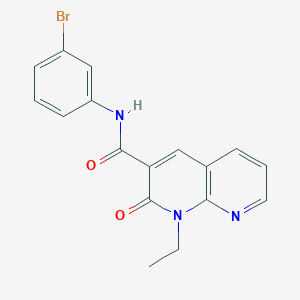
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a white crystalline powder that is soluble in many organic solvents, such as dichloromethane, acetonitrile, and tetrahydrofuran. DMTMM is a versatile reagent that can be used for the synthesis of peptides, nucleotides, and other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Triazine Scaffold in Medicinal Chemistry
Triazines, including structures similar to the queried compound, play a significant role in medicinal chemistry due to their versatile biological activities. Triazines exhibit a wide range of pharmacological effects, such as antibacterial, antifungal, anti-cancer, antiviral, and antimalarial activities. This broad spectrum of activity positions triazine derivatives as key scaffolds for drug development and research into future therapeutics (Verma, Sinha, Bansal, 2019).
Environmental Toxicology and Degradation Studies
Some research has focused on the environmental toxicology and degradation pathways of related compounds, emphasizing the importance of understanding the environmental impact and transformation products of pharmaceuticals and agrochemicals. For example, the study of metformin's environmental fate reveals insights into the behavior of triazine derivatives and the importance of monitoring their transformation products for potential toxicity (Elizalde-Velázquez, Gómez-Oliván, 2019).
Advanced Oxidation Processes for Environmental Remediation
The degradation of acetaminophen by advanced oxidation processes (AOPs) involves detailed studies on the by-products and biotoxicity, shedding light on how similar compounds might be treated in wastewater and polluted environments. This research provides valuable information on the environmental management of pharmaceuticals and related organic compounds, including those with triazine structures (Qutob, Hussein, Alamry, Rafatullah, 2022).
Pharmacological and Toxicological Profiles of Novel Compounds
The search for new psychoactive substances, including novel opioid receptor agonists, and their chemistry, pharmacology, and toxicology, highlights the ongoing need to understand the biological impacts of new compounds. This research domain emphasizes the importance of assessing the safety, efficacy, and potential risks associated with the use and development of new chemical entities, including triazine-based compounds (Sharma, Hales, Rao, NicDaéid, McKenzie, 2018).
Eigenschaften
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-21-10-6-4-5-7-11(10)24-9-13(20)16-8-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8-9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJZDAAGIKKUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2809512.png)
![N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2809515.png)

![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2809517.png)
![2-Chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2809518.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2809520.png)
![4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2809522.png)
![(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2809524.png)
![3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809526.png)




![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809532.png)